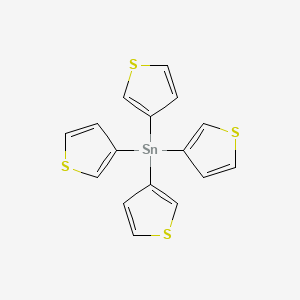
Tetra(thiophen-3-yl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetra(thiophen-3-yl)stannane is an organotin compound featuring four thiophene rings attached to a central tin atom
准备方法
Synthetic Routes and Reaction Conditions: Tetra(thiophen-3-yl)stannane can be synthesized through Stille-type coupling reactions. This involves the reaction of tetra(4-bromophenyl)methane with tributyl(thien-3-yl)stannane under palladium-catalyzed conditions . The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out in solvents like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
化学反应分析
Types of Reactions: Tetra(thiophen-3-yl)stannane undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Substitution: The tin atom can participate in substitution reactions, where the thiophene rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Organometallic reagents like Grignard reagents or lithium reagents can be employed.
Major Products:
Oxidation: Sulfoxides and sulfones of thiophene.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
科学研究应用
Tetra(thiophen-3-yl)stannane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organotin compounds and polymers.
Materials Science: Incorporated into microporous polymer networks (MPNs) for applications in gas capture and separation.
Organic Electronics: Utilized in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Catalysis: Acts as a catalyst in various organic reactions due to its unique electronic properties.
作用机制
The mechanism of action of tetra(thiophen-3-yl)stannane involves its ability to participate in electron transfer processes. The thiophene rings provide a conjugated system that can facilitate the movement of electrons, making it useful in electronic applications. The tin atom can also form coordination complexes with other molecules, enhancing its reactivity in catalytic processes .
相似化合物的比较
Tetra(thiophen-2-yl)stannane: Similar structure but with thiophene rings attached at the 2-position.
Tetra(4-(thien-2-yl)phenyl)methane: Features a phenyl group between the thiophene and the central atom.
Uniqueness: Tetra(thiophen-3-yl)stannane is unique due to the positioning of the thiophene rings at the 3-position, which can influence its electronic properties and reactivity. This makes it particularly suitable for applications in materials science and organic electronics where specific electronic characteristics are desired .
属性
CAS 编号 |
34305-86-7 |
|---|---|
分子式 |
C16H12S4Sn |
分子量 |
451.2 g/mol |
IUPAC 名称 |
tetra(thiophen-3-yl)stannane |
InChI |
InChI=1S/4C4H3S.Sn/c4*1-2-4-5-3-1;/h4*1,3-4H; |
InChI 键 |
XOTDSUPLKLCGMW-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC=C1[Sn](C2=CSC=C2)(C3=CSC=C3)C4=CSC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


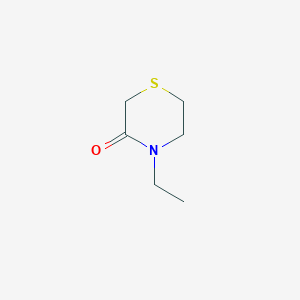
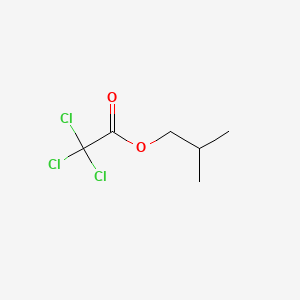
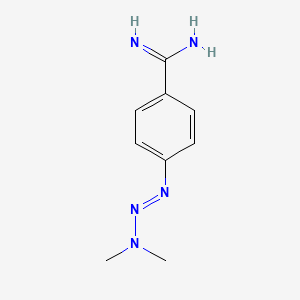

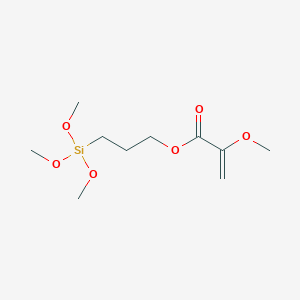
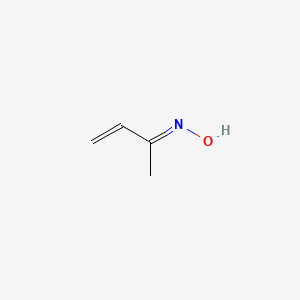
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14688066.png)
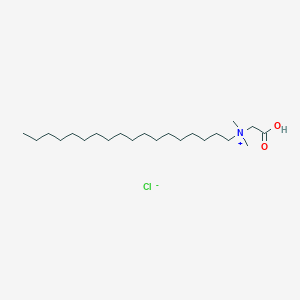
![Ethanone, 1-[2,6-dihydroxy-4-(phenylmethoxy)phenyl]-](/img/structure/B14688089.png)
![Diethyl {1-[(trimethylsilyl)oxy]ethenyl}phosphonate](/img/structure/B14688093.png)
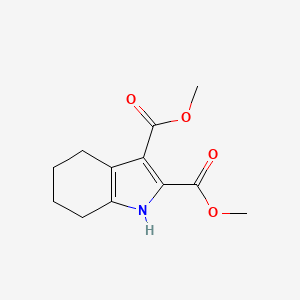
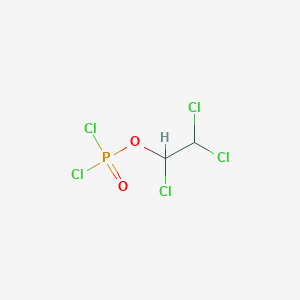
![4-Methyl-4-[2-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}oxy)ethyl]morpholin-4-ium iodide](/img/structure/B14688131.png)
![3-{2-[Acetyl(methyl)amino]-1-hydroxyethyl}phenyl acetate](/img/structure/B14688141.png)
